3-(Piperidin-1-yl)propanethioamide chemical properties
3-(Piperidin-1-yl)propanethioamide chemical properties
3-(Piperidin-1-yl)propanethioamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
3-(Piperidin-1-yl)propanethioamide is a highly versatile, bifunctional organic building block characterized by an aliphatic thioamide moiety linked to a basic piperidine ring[1]. In modern drug discovery and synthetic organic chemistry, compounds bearing both a tertiary amine and a thioamide are heavily utilized. The piperidine ring modulates physicochemical properties such as aqueous solubility and membrane permeability[2], while the thioamide serves as a potent nucleophile for the construction of complex heterocycles and acts as a unique hydrogen-bonding pharmacophore[3]. This technical guide provides an in-depth analysis of its structural dynamics, optimized synthetic workflows, and downstream applications.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-(piperidin-1-yl)propanethioamide is critical for predicting its behavior in both synthetic reactions and biological systems.
| Property | Value |
| Chemical Name | 3-(Piperidin-1-yl)propanethioamide |
| CAS Registry Number | 16888-42-9[1] |
| Molecular Formula | C8H16N2S[1] |
| Molecular Weight | 172.29 g/mol [1] |
| Core Structural Motifs | Saturated nitrogen heterocycle; Aliphatic thioamide |
| Hydrogen Bond Donors | 1 (Thioamide -NH2) |
| Hydrogen Bond Acceptors | 2 (Piperidine -N-, Thioamide =S) |
Structural and Mechanistic Insights
The synthetic utility of 3-(piperidin-1-yl)propanethioamide stems from the synergistic effects of its two distinct functional groups:
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Piperidine Ring Dynamics: The 1-substituted piperidine moiety is a non-planar, six-membered ring that predominantly adopts a chair conformation to minimize angular and torsional strain[2]. The basic tertiary nitrogen (pKa ~10) acts as an excellent proton acceptor, which is crucial for forming water-soluble hydrochloride salts and enhancing the pharmacokinetic profile of downstream drug candidates[2].
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Thioamide Pharmacophore: Thioamides are classical isosteres of amides, but the substitution of oxygen for sulfur fundamentally alters the molecule's electronic landscape[3]. The C=S bond is longer and weaker than a C=O bond, leading to a lower rotational barrier around the C-N bond. Furthermore, sulfur's larger atomic radius and lower electronegativity make the thioamide a superior hydrogen-bond donor but a weaker hydrogen-bond acceptor compared to its oxo-analogue[3].
Synthetic Methodology: Thionation via Lawesson's Reagent
While thioamides can be synthesized via the Willgerodt-Kindler reaction, this multi-component approach is generally optimized for aryl thioamides[4]. For aliphatic systems like 3-(piperidin-1-yl)propanethioamide, the direct thionation of the corresponding amide (3-(piperidin-1-yl)propanamide) using Lawesson's Reagent (LR) is the gold standard[3].
Causality of Reagent Choice: Lawesson's Reagent is preferred over traditional phosphorus pentasulfide (P4S10) because it operates under milder conditions, requires lower temperatures, and exhibits superior solubility in organic solvents[5]. This is particularly critical when the substrate contains a basic tertiary amine, as harsh heating with P4S10 can lead to unwanted side reactions or degradation.
Reaction Mechanism: In solution, the dimeric Lawesson's Reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide[3]. This monomer undergoes a [2+2] cycloaddition with the carbonyl oxygen of the amide to form a transient, four-membered thiaoxaphosphetane intermediate[6]. Driven by the thermodynamic stability of the newly formed phosphorus-oxygen double bond (P=O), the intermediate undergoes a Wittig-like cycloreversion to yield the desired thioamide[6].
Mechanism of amide thionation via Lawesson's reagent to form the thioamide.
Self-Validating Experimental Protocol:
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Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(piperidin-1-yl)propanamide in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere. Rationale: Anhydrous conditions are mandatory as Lawesson's reagent rapidly hydrolyzes in the presence of moisture, neutralizing its thionating capacity[3].
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Reagent Addition: Add 0.55 equivalents of Lawesson's Reagent. Rationale: Each dimer of LR yields two active monomers; thus, a slight excess over 0.5 equivalents ensures complete conversion without complicating purification[3].
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Reaction Execution: Attach a reflux condenser and heat the mixture to 80–110 °C. The reaction is self-validating: the initial suspension will gradually become a homogeneous yellow solution as the LR is consumed. Monitor the reaction via Thin Layer Chromatography (TLC). The conversion of the highly polar amide to the less polar thioamide will result in a distinct upward shift in Rf value[3].
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Workup & Purification: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Dichloromethane/Methanol) to isolate the pure 3-(piperidin-1-yl)propanethioamide.
Applications in Heterocyclic Synthesis
The primary synthetic value of 3-(piperidin-1-yl)propanethioamide lies in its application as a bidentate nucleophile for the construction of sulfur-containing heterocycles, such as thiazoles and thiadiazoles[7].
In the classic Hantzsch thiazole synthesis, the sulfur atom of the thioamide acts as a soft nucleophile, attacking an α-haloketone to form an S-alkylated intermediate. Subsequent intramolecular cyclization involving the thioamide nitrogen, followed by dehydration, yields a fully substituted thiazole ring bearing the piperidine pharmacophore.
Hantzsch thiazole synthesis workflow utilizing the nucleophilic thioamide.
This pathway is heavily utilized in medicinal chemistry to rapidly generate libraries of piperidine-thiazole conjugates, which are frequently investigated for their antimicrobial, anti-inflammatory, and neuroprotective properties.
References
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Sigma-Aldrich - "3-(piperidin-1-yl)propanethioamide - Sigma-Aldrich" 1
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Benchchem - "2-(2-methylpiperidin-1-yl)ethanethioamide | 1016805-62-1 | Benchchem" 2
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Benchchem - "Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent - Benchchem" 3
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Organic Chemistry Portal - "Lawesson's Reagent - Organic Chemistry Portal" 5
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Organic Chemistry Portal - "Thioamide synthesis by thionation - Organic Chemistry Portal" 7
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Alfa Chemistry - "Lawesson's Reagent - Alfa Chemistry" 6
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Academia.edu - "Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines - Academia.edu"4
Sources
- 1. 3-(piperidin-1-yl)propanethioamide - [sigmaaldrich.com]
- 2. 2-(2-methylpiperidin-1-yl)ethanethioamide | 1016805-62-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines [academia.edu]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
